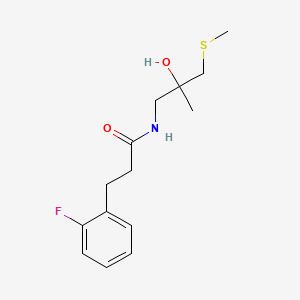
3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMP belongs to the class of compounds called amides and has a molecular weight of 333.4 g/mol.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic and Metabolic Insights
- The compound S-1, related to the family of 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide, was studied for its pharmacokinetics and metabolism in rats. It demonstrated a low clearance, a moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. The oral bioavailability ranged from 55% to 60%, indicating its potential for effective systemic administration. A total of forty phase I and phase II metabolites of S-1 were identified, showcasing the compound's extensive metabolism in rats, which can be pivotal for understanding its pharmacological activity and safety profile (Wu et al., 2006).
Detection and Analysis Techniques
- Research on flutamide, a compound structurally similar to 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide, highlighted methods for its extraction and detection from pharmaceutical forms. The techniques involved Soxhlet apparatus combined with electrospray ionization tandem mass spectrometry (ESI-MS) in negative ion mode. These analytical methodologies might be applicable or adaptable for the analysis and quality control of 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide and its derivatives, ensuring the purity and consistency of the compound for research and therapeutic uses (Khan et al., 2015).
Quantum Chemical Studies
- Quantum chemical studies of bicalutamide, a structurally related compound, were conducted using Arguslab software. These studies involved evaluating steric energy in terms of potential energy and analyzing non-bonded and bonded interactions. Such quantum chemical analyses are crucial for predicting the behavior of molecules in different environments and understanding their interaction with biological targets, which can be instrumental for the rational design and optimization of 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide for specific therapeutic or research applications (Otuokere & Amaku, 2015).
Photoreaction Studies
- The study of the photoreactions of flutamide, a compound with structural similarities, in different solvents like acetonitrile and 2-propanol, provided insights into the different photoreaction pathways. Understanding the photostability and photodegradation pathways of related compounds can be essential for the development of stable formulations of 3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)propanamide, particularly if intended for therapeutic uses where exposure to light during storage or administration could impact the compound's efficacy and safety (Watanabe et al., 2015).
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXHNWHDVFGWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

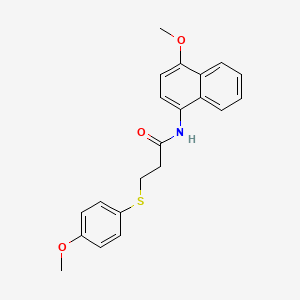
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2636299.png)
![ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2636300.png)
![N-[3-[[3-(3-chlorophenoxy)-2-(2,3-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2636301.png)
![6-Cyclopentyl-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636305.png)

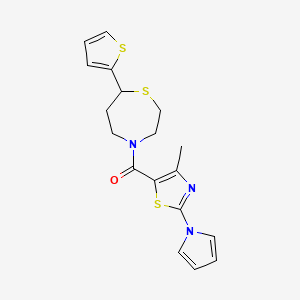
![benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2636309.png)
![Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2636311.png)
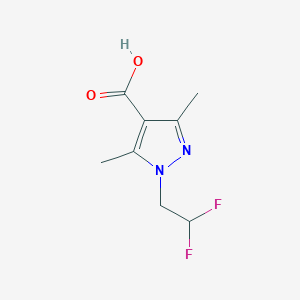
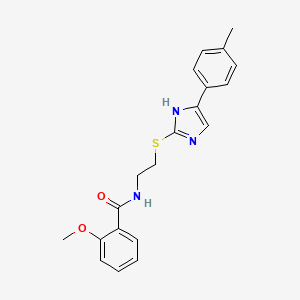
![3-allyl-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636316.png)

